alpha-Ergocryptine mesylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

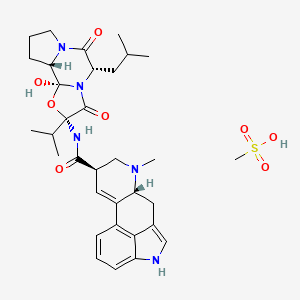

Alpha-Ergocryptine mesylate, also known as this compound, is a useful research compound. Its molecular formula is C33H45N5O8S and its molecular weight is 671.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

Alpha-ergocryptine mesylate is primarily recognized for its role as a dopamine agonist . It interacts with dopamine receptors, particularly D2, and has been studied for its effects in several conditions:

- Parkinson's Disease : It has been investigated for its efficacy in managing the symptoms of Parkinson's disease by enhancing dopaminergic activity. Studies indicate that it may help alleviate motor symptoms associated with this neurodegenerative disorder .

- Hyperprolactinemia : The compound is effective in treating conditions characterized by elevated prolactin levels, such as prolactinomas and other prolactin-dependent disorders. Clinical trials have demonstrated significant reductions in serum prolactin levels following treatment with this compound .

- Migraine Prophylaxis : Research suggests potential benefits in preventing migraines, attributed to its vasodilatory effects and modulation of neurotransmitter release .

Treatment of Endocrine Disorders

This compound is clinically utilized to manage various endocrine disorders:

| Condition | Mechanism of Action | Clinical Outcome |

|---|---|---|

| Hyperprolactinemia | Dopamine receptor activation | Decreased prolactin levels |

| Prolactinoma | Inhibition of tumor growth via dopamine | Tumor size reduction |

Neurological Disorders

The application of this compound extends to neurological conditions:

| Condition | Mechanism of Action | Clinical Outcome |

|---|---|---|

| Parkinson's Disease | Dopamine receptor stimulation | Improved motor function |

| Migraine | Vasodilation and neurotransmitter modulation | Reduced frequency and severity |

Case Studies

Several case studies provide insights into the efficacy and safety profile of this compound:

- Case Study 1 : A clinical trial involving patients with hyperprolactinemia showed that administration of this compound led to an average reduction in prolactin levels by 50% within three months of treatment. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances.

- Case Study 2 : In a cohort study focused on Parkinson's disease patients, those treated with this compound exhibited significant improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to a placebo group over six months .

Safety Profile and Side Effects

While this compound is generally well-tolerated, some adverse effects have been documented:

特性

CAS番号 |

2706-66-3 |

|---|---|

分子式 |

C33H45N5O8S |

分子量 |

671.8 g/mol |

IUPAC名 |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C32H41N5O5.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t20-,24-,25+,26+,31-,32+;/m1./s1 |

InChIキー |

LVANISFDPWIHDR-DRHOTACKSA-N |

SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

異性体SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

正規SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

同義語 |

alpha-ergocryptine ergocryptine ergocryptine citrate, (5'alpha)-isomer ergocryptine mesylate ergocryptine monomethanesulfonate, (5'alpha)-isomer ergocryptine monomethanesulfonate, (5'alpha,8alpha)-isomer ergocryptine phosphate, (5'alpha)-isomer ergocryptine sulfate, (1:1) salt, (5'alpha)-isomer ergocryptine tartrate, (5'alpha)-isomer ergocryptine, (5'alpha(S),8alpha)-isomer ergocryptine, (5'alpha,8alpha)-isomer ergokryptin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。